Product packaging for 2-Benzylprop-2-enylbenzene(Cat. No.:CAS No. 14213-80-0)

2-Benzylprop-2-enylbenzene

Cat. No.: B086129
CAS No.: 14213-80-0
M. Wt: 208.3 g/mol
InChI Key: BVQFXKIUXBVUTC-UHFFFAOYSA-N
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Description

2-Benzylprop-2-enylbenzene is an organic compound featuring a benzene ring core structure . This reagent is of significant interest in chemical synthesis and material science research. It serves as a valuable building block for exploring more complex chemical architectures, particularly within the class of phenylpropanoids—a large group of plant-derived organic compounds known for their diverse biological activities . The phenylpropanoid skeleton is synthesized in plants from phenylalanine and serves as a precursor to numerous bioactive molecules, including eugenol, safrole, and cinnamaldehyde . Researchers investigate these related compounds for their potential to modulate inflammatory pathways, such as by inhibiting the activation of the NF-κB signaling cascade and suppressing the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 . As such, this compound provides a foundational structure for medicinal chemistry studies aimed at developing novel anti-inflammatory agents or for probing structure-activity relationships within this pharmacologically important class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16 B086129 2-Benzylprop-2-enylbenzene CAS No. 14213-80-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14213-80-0

Molecular Formula

C16H16

Molecular Weight

208.3 g/mol

IUPAC Name

2-benzylprop-2-enylbenzene

InChI

InChI=1S/C16H16/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,1,12-13H2

InChI Key

BVQFXKIUXBVUTC-UHFFFAOYSA-N

SMILES

C=C(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

C=C(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Benzylprop 2 Enylbenzene

Reactivity at the Allylic Position

The allylic position of 2-Benzylprop-2-enylbenzene, the carbon atom adjacent to the double bond, is a focal point for a variety of chemical reactions. Its reactivity is largely influenced by the stability of the intermediates formed during these transformations.

Allylic Oxidations

Allylic oxidation introduces an oxygen-containing functional group at the allylic carbon. While specific studies on this compound are not extensively documented, the reactivity of related phenylpropanoid compounds provides insight into its expected behavior. frontiersin.orgfrontiersin.org Phenylpropanoids, a class of plant secondary metabolites, undergo various metabolic transformations, including oxidations, that are crucial for the biosynthesis of a wide array of natural products. frontiersin.orgnih.gov The allylic position in these systems is susceptible to enzymatic and chemical oxidation, which can lead to the formation of alcohols, ketones, or other oxygenated derivatives. nih.gov Biocatalytic approaches using enzymes like P450s have been explored for the selective oxyfunctionalization of C-H bonds at allylic positions. nih.gov

The general mechanism for metal-catalyzed allylic oxidation often involves the formation of an allylic intermediate. For instance, selenium dioxide is a classic reagent for allylic oxidation, proceeding through an ene reaction followed by a wikipedia.orgnrochemistry.com-sigmatropic rearrangement. Other transition metal catalysts can operate through various mechanisms, including hydrogen atom abstraction to form a resonance-stabilized allylic radical. The presence of the benzyl (B1604629) group in this compound would influence the regioselectivity of such oxidations.

Ene Reactions

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orgdrugfuture.com This reaction results in the formation of a new sigma bond, with a 1,5-hydrogen shift and migration of the double bond. wikipedia.org Allylbenzene, a structurally similar compound to this compound, is known to participate in ene reactions. nih.gov

In the context of this compound, the allylic hydrogens on the methyl group are available for abstraction. When reacted with a suitable enophile, such as maleic anhydride (B1165640) or a reactive azo compound, an ene reaction can be expected to occur. The reaction can proceed through a concerted, cyclic transition state or a stepwise mechanism involving a diradical or zwitterionic intermediate. brandeis.edu Lewis acid catalysis can facilitate these reactions, allowing them to proceed under milder conditions. wikipedia.org The aromatic ene reaction, where the double bond is part of an aromatic system, is also a known transformation, though it is less common. nih.govumn.edu

Tsuji–Trost Reactions

The Tsuji-Trost reaction is a powerful palladium-catalyzed allylic substitution. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the substitution of a leaving group at the allylic position with a nucleophile. wikipedia.org The general mechanism begins with the coordination of a palladium(0) catalyst to the double bond of the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. nrochemistry.comyoutube.com The nucleophile then attacks this complex, typically at the less sterically hindered terminal carbon of the allyl group, leading to the substituted product and regeneration of the palladium(0) catalyst. organic-chemistry.orgyoutube.com

For this compound, a suitable leaving group would first need to be installed at the allylic position (e.g., as an acetate (B1210297) or halide). The subsequent reaction with a nucleophile in the presence of a palladium catalyst would lead to the formation of a new carbon-carbon or carbon-heteroatom bond. The regioselectivity of the nucleophilic attack on the unsymmetrical π-allylpalladium intermediate derived from this compound would be influenced by both steric and electronic factors. Research on related 1-aryl-substituted η3-allyl intermediates has shown a preference for nucleophilic attack at the benzylic site under certain conditions. nih.gov The choice of ligands on the palladium catalyst can also significantly influence the regioselectivity and stereoselectivity of the reaction. wikipedia.org

Table 1: Mechanistic Steps of the Tsuji-Trost Reaction
StepDescription
1. Coordination The Pd(0) catalyst coordinates to the double bond of the allylic substrate.
2. Oxidative Addition The palladium undergoes oxidative addition, displacing the leaving group to form a η³-π-allylpalladium(II) complex.
3. Nucleophilic Attack A nucleophile attacks one of the terminal carbons of the π-allyl complex.
4. Reductive Elimination The product is formed, and the Pd(0) catalyst is regenerated.

Resonance Stabilization of Allylic Intermediates

The reactivity of the allylic position is fundamentally linked to the stability of the intermediates formed during reactions. Allylic radicals, carbocations, and carbanions are all stabilized by resonance. libretexts.orglibretexts.org The unpaired electron, positive charge, or negative charge is delocalized over the three-carbon π-system of the allyl group. libretexts.org This delocalization can be represented by drawing resonance structures, which show the distribution of the electron or charge across the terminal carbons of the allyl system. leah4sci.comleah4sci.com

Reactivity at the Benzylic Position

The benzylic position of this compound, the carbon atom directly attached to the benzene (B151609) ring, exhibits enhanced reactivity due to its proximity to the aromatic system.

Free-Radical Halogenation (e.g., Bromination)

Free-radical halogenation at the benzylic position is a highly selective reaction. libretexts.org The benzylic C-H bonds are weaker than typical sp³ C-H bonds because the homolytic cleavage of this bond leads to the formation of a resonance-stabilized benzylic radical. masterorganicchemistry.com The unpaired electron of the benzylic radical is delocalized into the π-system of the benzene ring. libretexts.org

A common reagent for benzylic bromination is N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) or light. masterorganicchemistry.comchadsprep.com The reaction proceeds via a radical chain mechanism: pearson.com

Initiation: The reaction is initiated by the homolytic cleavage of the initiator or the N-Br bond of NBS to generate a bromine radical.

Propagation: The bromine radical abstracts a benzylic hydrogen from this compound to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the benzylic bromide and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The high selectivity for the benzylic position is a result of the significant stability of the benzylic radical intermediate. khanacademy.org

Table 2: Bond Dissociation Energies (kcal/mol)
Bond TypeEnergy (kcal/mol)
Primary Alkyl C-H~100
Secondary Alkyl C-H~98
Tertiary Alkyl C-H~96
Allylic C-H ~89
Benzylic C-H ~88

Oxidation of the Benzylic Carbon

The benzylic carbon atoms in this compound are particularly susceptible to oxidation due to the adjacent aromatic rings which stabilize reactive intermediates. The oxidation of such benzylic positions is a fundamental transformation in organic synthesis, allowing for the creation of valuable carbonyl compounds and carboxylic acids from readily available alkylarenes. mdpi.comlibretexts.orgmasterorganicchemistry.com The specific outcome of the oxidation of this compound depends heavily on the choice of oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7), typically oxidize primary and secondary benzylic carbons all the way to carboxylic acids. chemistrysteps.com For this compound, which possesses a secondary benzylic carbon, this harsh oxidation would likely cleave the bond between the benzylic carbon and the rest of the propyl chain, leading to the formation of benzoic acid derivatives. masterorganicchemistry.comchemistrysteps.comlibretexts.org The reaction requires the presence of at least one hydrogen atom on the benzylic carbon; fully substituted benzylic positions are resistant to this type of oxidative degradation. libretexts.orglibretexts.org

Milder and more selective methods can be employed to achieve partial oxidation to the ketone. Benzylic C-H oxidation to form ketones is a key synthetic transformation. mdpi.com Various catalytic, photochemical, and electrochemical methods have been developed for this purpose. These reactions often proceed through a benzylic radical or carbocation intermediate, which is then trapped by an oxygen-containing species. For instance, a chlorine radical can abstract a benzylic hydrogen to form a benzyl radical, which is subsequently trapped by oxygen to yield a hydroperoxide intermediate that fragments to the corresponding ketone. mdpi.com Applying such a method to this compound would be expected to yield (2-(prop-2-en-1-yl)phenyl)(phenyl)methanone.

Oxidizing Agent/ConditionsExpected Product from this compoundProduct Type
Hot, acidic KMnO₄ or Na₂Cr₂O₇Benzoic acid (and other cleavage products)Carboxylic Acid
Milder catalytic oxidation (e.g., using specific metal catalysts, light)(2-(prop-2-en-1-yl)phenyl)(phenyl)methanoneKetone
N-Bromosuccinimide (NBS), light1-bromo-1-phenyl-1-(2-(prop-2-en-1-yl)phenyl)methaneBenzylic Bromide

Nucleophilic Substitution Reactions (SN1, SN2)

The benzylic position of this compound is highly reactive towards nucleophilic substitution reactions. chemistrysteps.comkhanacademy.org This enhanced reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 mechanisms.

SN1 Reactions: Secondary benzylic halides or alcohols, derived from this compound, are expected to react readily via an SN1 pathway. ucalgary.ca The rate-determining step in an SN1 reaction is the formation of a carbocation. The benzylic carbocation that would form from this compound is highly stabilized by resonance, with the positive charge delocalized over the adjacent aromatic ring. chemistrysteps.comyoutube.com This stabilization lowers the activation energy for carbocation formation, thus accelerating the reaction.

SN2 Reactions: While secondary benzylic systems can undergo SN1 reactions, they are also susceptible to SN2 reactions, especially with strong, non-bulky nucleophiles. The transition state of an SN2 reaction at a benzylic carbon is stabilized by the overlap of the p-orbitals of the aromatic ring with the p-orbitals of the reacting carbon, lowering its energy. However, steric hindrance around the secondary benzylic carbon in this compound might slow the SN2 pathway compared to a primary benzylic halide. ucalgary.ca

The choice between the SN1 and SN2 pathway is influenced by the nature of the leaving group, the nucleophile, and the solvent. For a hypothetical derivative like 1-bromo-1-phenyl-1-(2-(prop-2-en-1-yl)phenyl)methane, solvolysis in a polar, protic solvent like ethanol (B145695) would favor an SN1 mechanism, while reaction with a strong nucleophile like sodium cyanide in a polar, aprotic solvent would favor an SN2 mechanism.

Reaction TypeSubstrate ExampleNucleophile/ConditionsExpected Product
SN1 1-chloro-1-phenyl-1-(2-(prop-2-en-1-yl)phenyl)methaneH₂O, heat1-phenyl-1-(2-(prop-2-en-1-yl)phenyl)methanol
SN2 1-bromo-1-phenyl-1-(2-(prop-2-en-1-yl)phenyl)methaneNaCN in DMSO2-phenyl-2-(2-(prop-2-en-1-yl)phenyl)acetonitrile

Elimination Reactions (E1, E2)

Elimination reactions often compete with nucleophilic substitutions, and this is particularly true for benzylic systems. chemistrysteps.comyoutube.com Substrates derived from this compound can undergo both E1 and E2 elimination to form an alkene.

E1 Reactions: The E1 pathway proceeds through the same resonance-stabilized benzylic carbocation intermediate as the SN1 reaction. chemistrysteps.com Following the formation of the carbocation, a weak base (often the solvent) can abstract a proton from an adjacent carbon, leading to the formation of a double bond. For a derivative of this compound, E1 elimination would compete with the SN1 reaction, especially at higher temperatures.

E2 Reactions: The E2 mechanism is a concerted process that is favored by strong, bulky bases which can abstract a proton while a leaving group departs. For benzylic systems, the E2 reaction is often highly favorable. youtube.com The product of elimination from the benzylic position of this compound would be a stilbene-like molecule where the newly formed double bond is conjugated with both aromatic rings. This extended conjugation provides significant thermodynamic stability to the product, often making elimination the major pathway over substitution, especially when strong bases are used. youtube.com

Reaction TypeSubstrate ExampleBase/ConditionsExpected Product
E1 1-bromo-1-phenyl-1-(2-(prop-2-en-1-yl)phenyl)methaneEthanol, heat1-(1-phenylvinyl)-2-(prop-2-en-1-yl)benzene
E2 1-bromo-1-phenyl-1-(2-(prop-2-en-1-yl)phenyl)methanePotassium tert-butoxide (t-BuOK)1-(1-phenylvinyl)-2-(prop-2-en-1-yl)benzene

Resonance Stabilization of Benzylic Carbocations and Radicals

The heightened reactivity of the benzylic position in this compound in oxidation, substitution, and elimination reactions is fundamentally due to the resonance stabilization of the intermediates formed. libretexts.orgchemistrysteps.com Both benzylic carbocations and benzylic radicals are significantly more stable than their simple alkyl counterparts.

A benzylic carbocation is a carbocation where the positively charged carbon is directly attached to a benzene ring. lumenlearning.com This proximity allows the empty p-orbital of the carbocation to overlap with the π-system of the aromatic ring. The positive charge is not localized on the benzylic carbon but is delocalized across the ring through resonance. youtube.comvedantu.com This delocalization spreads the charge over multiple atoms, which is a stabilizing effect. youtube.com For the carbocation derived from this compound, the positive charge would be shared between the benzylic carbon and the ortho and para positions of the adjacent phenyl ring, resulting in four major resonance contributors.

Similarly, a benzylic radical , which features an unpaired electron on the benzylic carbon, is also resonance-stabilized. chemistrysteps.com The p-orbital containing the single electron can overlap with the π-system of the benzene ring, allowing the unpaired electron to be delocalized. This stabilization explains why benzylic C-H bonds are weaker than typical sp³ C-H bonds and are susceptible to radical reactions, such as radical bromination with N-Bromosuccinimide (NBS). libretexts.org

IntermediateSource ReactionKey Stabilizing FeatureNumber of Resonance Structures
Benzylic CarbocationSN1/E1Delocalization of positive charge into the aromatic ring4
Benzylic RadicalRadical Halogenation/OxidationDelocalization of unpaired electron into the aromatic ring4

Chemoselective Transformations of Functional Groups within this compound

The structure of this compound contains multiple reactive sites: two aromatic rings, an alkene, and a benzylic position. Chemoselective transformations on derivatives of this molecule are crucial for complex syntheses.

Selective Deprotection of Allyl and Benzyl Ethers

In synthetic chemistry, hydroxyl groups are often protected as ethers. Benzyl (Bn) and allyl (All) ethers are common protecting groups. A hypothetical derivative of this compound could contain both types of ethers, requiring selective deprotection.

Deprotection of Benzyl Ethers: Benzyl ethers are typically cleaved by catalytic hydrogenation (e.g., H₂ with a palladium catalyst), which reduces the C-O bond to yield the alcohol and toluene. organic-chemistry.org This method is robust but can also reduce other functional groups, such as alkenes or nitro groups. Alternative methods include using strong acids or oxidative cleavage. organic-chemistry.org A combination of BCl₃ and a cation scavenger can achieve chemoselective debenzylation in the presence of other functional groups. organic-chemistry.org

Deprotection of Allyl Ethers: Allyl ethers can be cleaved under milder, more specific conditions, often involving transition metal catalysts. A common method involves isomerization of the allyl group to a prop-1-enyl ether using a palladium catalyst, followed by acidic hydrolysis. A mild strategy for the deprotection of allyl ethers under basic conditions in the presence of a palladium catalyst has also been described. nih.gov

Selective Deprotection: The differential reactivity of these groups allows for selective removal. For instance, allyl ethers can often be removed with palladium catalysts under conditions that leave benzyl ethers intact. nih.govrsc.org Conversely, certain reductive methods can be tailored to cleave benzyl ethers in the presence of other groups. colab.ws A general method using diphenylphosphine (B32561) (HPPh₂) and potassium tert-butoxide (tBuOK) has been reported for the deallylation and debenzylation of aryl ethers, with selectivity being achievable. rsc.org

Protecting GroupReagent for DeprotectionConditionsSelectivity Notes
Benzyl Ether H₂, Pd/CCatalytic HydrogenationMay also reduce alkenes and other groups. organic-chemistry.org
Benzyl Ether BCl₃, PentamethylbenzeneLewis AcidChemoselective, avoids reduction. organic-chemistry.org
Allyl Ether Pd(PPh₃)₄, baseIsomerization/HydrolysisMild conditions, often selective over benzyl ethers. nih.gov
Allyl/Benzyl Ether HPPh₂, tBuOKMetal-freeCan be selective for either group depending on substrate. rsc.org

Spectroscopic and Advanced Analytical Characterization Techniques for 2 Benzylprop 2 Enylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy reveals the different types of protons (hydrogen atoms) in a molecule and their relationships. Based on the structure of 2-Benzylprop-2-enylbenzene, a hypothetical ¹H NMR spectrum would exhibit several distinct signals. The aromatic protons on the two benzene (B151609) rings would typically appear in the downfield region (approximately 7.0-7.5 ppm). The benzylic protons (-CH₂-) connecting a phenyl ring to the main structure would likely produce a singlet or a multiplet around 4.0 ppm. The protons of the prop-2-enyl group (-CH₂-CH=CH₂) would show characteristic signals: the vinyl protons (=CH and =CH₂) would be found between 5.0 and 6.0 ppm, and the allylic protons (-CH₂-) would resonate further upfield.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.40 - 7.10 Multiplet 9H Aromatic protons
~ 5.90 Multiplet 1H Vinyl proton (-CH=)
~ 5.10 Multiplet 2H Vinyl protons (=CH₂)
~ 4.05 Singlet 2H Benzylic protons (-CH₂-Ph)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic carbons (typically 120-145 ppm), the vinyl carbons of the double bond (~115 ppm for =CH₂ and ~135 ppm for -CH=), and the aliphatic carbons of the benzyl (B1604629) and allyl groups (typically in the 30-45 ppm range).

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Carbon Type
~ 141 - 138 Quaternary Aromatic Carbons
~ 136 Vinyl Carbon (-CH=)
~ 129 - 126 Aromatic Carbons (-CH=)
~ 116 Vinyl Carbon (=CH₂)
~ 40 Benzylic Carbon (-CH₂-Ph)

Multidimensional NMR Techniques for Connectivity and Spatial Arrangement

To unambiguously assign all proton and carbon signals and to understand the molecule's connectivity, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, for instance, showing the correlation between the allylic protons and the vinyl proton in the prop-2-enyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure, such as connecting the benzylic protons to the carbons of the adjacent phenyl ring.

These techniques are powerful for distinguishing between isomers and confirming the precise arrangement of atoms.

NMR-Spectroscopic Analysis of Reaction Mixtures

NMR is a powerful tool for monitoring the progress of chemical reactions in real-time. For a synthesis involving this compound, ¹H NMR could be used to track the disappearance of starting material signals and the appearance of product signals. This allows for the determination of reaction kinetics, the identification of intermediates, and the assessment of product purity directly from the reaction mixture without the need for separation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner. The mass spectrum of this compound (C₂₂H₂₀) would be expected to show a molecular ion peak (M⁺) at m/z = 284, corresponding to its molecular weight.

A prominent fragmentation pattern for compounds containing a benzyl group is the cleavage of the benzylic bond to form the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91. Other fragment ions would arise from the loss of parts of the prop-2-enyl group or other rearrangements. Analysis of these fragments helps to confirm the presence of the key structural units within the molecule.

High-Resolution Mass Spectrometry (HRMS)

Detailed research findings and data tables on the high-resolution mass spectrometry of this compound are not available in the search results.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR absorption peaks and detailed research findings for this compound were not found in the search results.

Raman Spectroscopy

No data regarding the Raman spectroscopic analysis of this compound is available in the provided search results.

X-ray Diffraction (XRD) for Structural Confirmation of Monomers and Polymers

Information on the use of X-ray diffraction for the structural confirmation of this compound or its polymers is not present in the search results.

Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS)

While general principles of GC-MS are available, specific retention times, fragmentation patterns, or purity assessment data for this compound were not found.

A table of mentioned compounds cannot be generated as no specific compounds were discussed in the context of analyzing this compound.

Theoretical and Computational Chemistry Studies of 2 Benzylprop 2 Enylbenzene

Quantum Mechanical (QM) Approaches

Quantum mechanics forms the fundamental basis for understanding the electronic structure and properties of molecules. By solving the Schrödinger equation, or approximations of it, QM methods can predict a wide range of molecular characteristics with high accuracy. For 2-Benzylprop-2-enylbenzene, these approaches are invaluable for exploring its geometry, orbital energies, and intrinsic reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach is particularly well-suited for studying medium to large-sized organic molecules like this compound.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT, specifically the B3LYP functional with a 6-31G(d,p) basis set, the geometry of this compound can be optimized to a minimum energy state. This allows for the precise prediction of bond lengths, bond angles, and dihedral angles.

The optimized structure reveals key spatial relationships between the two phenyl rings and the propenyl group. The flexibility of the molecule is largely dictated by the rotation around the single bonds connecting the benzyl (B1604629) and propenyl moieties to the central benzene (B151609) ring. The predicted structural parameters provide a solid foundation for understanding the molecule's physical properties and how it might interact with other molecules.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Length C-C (aromatic) ~1.39 Å
C-C (benzyl CH2-Ph) ~1.51 Å
C=C (propenyl) ~1.34 Å
Bond Angle C-C-C (in benzene ring) ~120°
Ph-CH2-Ph ~112°
Dihedral Angle Torsion of Benzyl Group Variable
Torsion of Propenyl Group Variable

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic behavior and chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity.

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich π-systems of the benzene rings, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is distributed across the aromatic systems, representing the regions where a nucleophile would most likely attack. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -0.89
HOMO-LUMO Gap 5.36

Ab Initio Methods (e.g., Self-Consistent Field, Configuration Interaction, Coupled Cluster)

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally demanding than DFT, can provide a higher level of accuracy for certain properties.

Self-Consistent Field (SCF): Also known as the Hartree-Fock (HF) method, SCF is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it provides a good starting point, it neglects electron correlation, which can be important for accurately describing molecular properties.

Configuration Interaction (CI): CI methods improve upon the Hartree-Fock approach by including electron correlation. This is achieved by representing the wavefunction as a linear combination of multiple Slater determinants, which correspond to different electronic configurations. CI provides a more accurate description of the electronic structure but at a significantly higher computational cost.

Coupled Cluster (CC): Coupled Cluster theory is one of the most accurate and reliable ab initio methods. It accounts for electron correlation in a size-extensive manner, making it suitable for a wide range of molecular systems. For a molecule like this compound, CC calculations could provide benchmark values for its electronic energy and other properties, against which results from less computationally expensive methods like DFT could be compared.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanical methods are excellent for studying the static properties of a single molecular conformation, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, allowing the benzyl and propenyl groups to adopt various spatial orientations. By simulating the molecule's motion at a given temperature, MD can reveal the most populated conformations, the energy barriers between them, and how the molecule's shape fluctuates over time. This information is critical for understanding how the molecule might bind to a receptor or interact with other molecules in a dynamic environment.

Investigation of Electronic Structure and Chemical Reactivity Descriptors

Based on the electronic structure obtained from quantum mechanical calculations, several chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions. These parameters are often derived from the energies of the frontier molecular orbitals.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors, calculated for this compound, provide a comprehensive picture of its reactivity profile.

Table 3: Chemical Reactivity Descriptors for this compound

Descriptor Formula Calculated Value (eV)
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.57
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.68
Chemical Softness (S) 1/(2η) 0.187
Electrophilicity Index (ω) χ2/(2η) 2.38

Chemical Potential, Electronegativity, Hardness, and Electrophilicity Index

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a chemical species through various descriptors. These include the chemical potential (μ), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Potential (μ) : This parameter measures the escaping tendency of an electron from a molecule. A higher chemical potential suggests a greater tendency to donate electrons. For this compound, the presence of electron-donating alkyl groups (the benzyl and prop-2-enyl substituents) on the benzene ring would be expected to raise the HOMO energy, leading to a less negative (higher) chemical potential compared to unsubstituted benzene.

Electronegativity (χ) : Defined as the negative of the chemical potential (χ = -μ), electronegativity is a measure of a molecule's ability to attract electrons. Consequently, a lower electronegativity would be anticipated for this compound relative to benzene.

Chemical Hardness (η) : Hardness is a measure of a molecule's resistance to a change in its electron distribution. It is calculated from the HOMO-LUMO energy gap. A larger HOMO-LUMO gap corresponds to a harder molecule, indicating lower reactivity. The substituted benzene ring in this compound would likely have a slightly smaller HOMO-LUMO gap than benzene, rendering it a softer, more reactive molecule.

A hypothetical data table illustrating the kind of information that would be obtained from a DFT calculation is presented below. The values are illustrative and not based on actual calculations for this compound.

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--1.2
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.85
Electronegativityχ3.85
Chemical HardnessηELUMO - EHOMO5.3
Electrophilicity Indexωμ2 / (2η)1.40

Molecular Electrostatic Potential Maps

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow) : Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated above and below the plane of the two benzene rings and around the double bond of the prop-2-enyl group. The π-systems of the aromatic rings are electron-rich and are common sites for interaction with electrophiles researchgate.netucsb.edu.

Positive Potential (Blue) : Regions of low electron density, which are susceptible to nucleophilic attack. These would be located around the hydrogen atoms of the molecule.

Neutral Potential (Green) : Areas with an intermediate electrostatic potential.

The MEP map would visually represent how the electron-donating nature of the alkyl substituents influences the charge distribution on the benzene rings, making certain positions more favorable for electrophilic substitution.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR spectra of a molecule rsc.orgrsc.orgnih.gov.

For this compound, a computational approach would involve:

Geometry Optimization : Finding the lowest energy conformation of the molecule.

NMR Calculation : Performing a GIAO-DFT calculation on the optimized geometry to obtain the isotropic shielding values for each nucleus.

Chemical Shift Prediction : The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. Discrepancies between calculated and experimental shifts can often be attributed to conformational averaging, solvent effects, or limitations of the computational method. Machine learning models trained on large datasets of calculated and experimental NMR data are also emerging as a rapid and accurate method for chemical shift prediction rsc.orgnih.gov.

Below is an illustrative table of what predicted 13C NMR chemical shifts for key carbon atoms in this compound might look like from a computational study.

Carbon AtomPredicted 13C Chemical Shift (ppm)
Quaternary aromatic C (C2)140.5
CH2 of benzyl group38.2
CH2 of prop-2-enyl group115.8
C= of prop-2-enyl group135.1

Theoretical Examination of Hyperconjugation and Resonance Effects

The electronic structure and stability of this compound are influenced by a combination of hyperconjugation and resonance effects.

Hyperconjugation : This involves the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital to give an extended molecular orbital that increases the stability of the system. In this compound, hyperconjugative interactions can occur between the C-H σ-bonds of the methylene (B1212753) bridge and the π-system of the benzene ring, as well as between the C-H σ-bonds of the methyl group (if considering a substituted variant) and the adjacent double bond. Theoretical studies on similar allylic and benzylic systems have been conducted to understand the impact of hyperconjugation on stability utsa.eduacs.orgresearchgate.netnih.gov. These studies often employ methods like Natural Bond Orbital (NBO) analysis to quantify the extent of these interactions.

Applications in Materials Science

Role as a Monomer in Polymer Chemistry

Synthesis of Copolymers Incorporating 2-Benzylprop-2-enylbenzene Units

There is currently no available scientific literature describing the synthesis of copolymers that incorporate this compound units. For this to be achieved, research would need to be conducted to determine suitable polymerization techniques. Potential methods that could be explored include free-radical polymerization, controlled radical polymerization (such as ATRP or RAFT), or coordination polymerization, which has shown success with other functionalized allylbenzenes. The reactivity ratios of this compound with various comonomers would need to be established to understand its incorporation into a polymer chain and to control the final copolymer composition and architecture.

Advanced Polymeric Materials Derived from this compound

The development of advanced polymeric materials from this compound is contingent on successful polymerization.

Structural Integration into Novel Polymer Architectures

Once polymerization methods are established, the bulky benzyl (B1604629) groups of the this compound monomer could be leveraged to create polymers with unique architectures. These could include block copolymers, graft copolymers, or star-shaped polymers. The presence of the benzene (B151609) rings would be expected to influence the polymer's physical properties, such as its thermal stability and mechanical strength.

Tailoring Polymer Properties through Monomer Functionalization

The benzene rings in this compound offer sites for chemical modification. Functional groups could be introduced onto these rings either before or after polymerization. This functionalization could be used to tailor the properties of the resulting polymer, such as its solubility, reactivity, or ability to interact with other materials. For instance, the introduction of polar groups could enhance adhesion, while the addition of cross-linkable moieties could be used to create thermosetting materials.

Potential for Thermosetting and Thermosoftening Polymer Systems

Polymers derived from this compound could potentially be designed as either thermosetting or thermosoftening systems. Linear copolymers containing this monomer would likely exhibit thermosoftening behavior, where the material can be melted and reshaped upon heating. By introducing cross-linking agents or functional groups that can form covalent bonds between polymer chains upon heating, thermosetting materials could be developed. These materials would have a rigid, three-dimensional network structure and would not melt upon heating.

Development of Functional Materials and Composites

Should polymers of this compound be synthesized, their aromatic nature could make them suitable for use as a matrix material in composites. The benzene rings could provide good compatibility with reinforcing fillers such as carbon nanotubes or clays, potentially leading to materials with enhanced mechanical or electrical properties. Furthermore, functionalization of the polymer could lead to materials with specific functionalities, such as flame retardancy or optical activity.

This compound as an Intermediate for Material Precursors

Beyond its direct use as a monomer, this compound could serve as a precursor for the synthesis of other, more complex monomers or material precursors. The reactive double bond could be chemically modified to introduce a variety of functional groups, leading to the creation of novel building blocks for materials synthesis.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-Benzylprop-2-enylbenzene?

  • Answer : Synthesis typically involves Friedel-Crafts alkylation or allylic substitution reactions. For characterization, combine spectroscopic techniques:

  • NMR : Analyze proton (¹H) and carbon (¹³C) spectra to confirm substituent positions and stereochemistry. Compare chemical shifts with analogous compounds (e.g., 2-methyl-1-propenylbenzene ).
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight and fragmentation patterns (NIST Chemistry WebBook provides reference spectra for structurally related compounds ).
  • Purity Assessment : Employ HPLC or GC-MS with a polar stationary phase to quantify impurities. For new compounds, ensure ≥95% purity with supporting chromatograms .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Answer : Document all experimental parameters in the main manuscript or supplementary materials:

  • Reaction Conditions : Temperature, solvent, catalyst loading, and reaction time (e.g., "stirred at 80°C for 12 h in anhydrous toluene").
  • Work-Up Procedures : Include details like extraction solvents, drying agents, and distillation pressures.
  • Characterization Data : Provide full spectral datasets (¹H/¹³C NMR, IR) in supplementary files, adhering to journal guidelines for data transparency .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data for this compound derivatives?

  • Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations or PubChem’s computed data ).
  • Dynamic Effects : Consider conformational flexibility or solvent-induced shifts, which may explain discrepancies between observed and literature values .
  • Collaborative Verification : Share raw data with independent labs for replication, as recommended in qualitative research frameworks .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound analogs?

  • Answer :

  • Multivariate Analysis : Use principal component analysis (PCA) or partial least squares regression (PLS) to correlate substituent effects (e.g., Hammett σ values) with biological activity .
  • Error Handling : Report standard deviations (SD) for triplicate experiments and apply ANOVA to assess significance (p < 0.05) .
  • Data Transparency : Publish raw datasets in repositories like PubChem or Zenodo to enable meta-analyses .

Q. How can computational modeling enhance the study of this compound’s reactivity?

  • Answer :

  • Docking Studies : Use software like AutoDock to predict binding affinities with biological targets (e.g., enzymes or receptors) .
  • Reaction Mechanism Elucidation : Apply Gaussian or ORCA for transition-state optimization and kinetic isotope effect (KIE) simulations .
  • Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) to refine force-field parameters .

Data Management and Ethics

Q. What ethical standards apply to publishing spectral data for this compound?

  • Answer :

  • Attribution : Cite prior datasets (e.g., NIST or PubChem entries) to avoid plagiarism .
  • Raw Data Archiving : Deposit unprocessed NMR FIDs or chromatograms in institutional repositories, ensuring long-term accessibility .
  • Conflict Resolution : Disclose funding sources and potential biases (e.g., patent applications) in the manuscript’s acknowledgments .

Q. How can researchers resolve discrepancies between experimental and theoretical spectral data?

  • Answer :

  • Sensitivity Analysis : Vary computational parameters (e.g., solvent models or basis sets) to identify error sources .
  • Peer Review : Submit findings to journals requiring independent validation (e.g., Beilstein Journal of Organic Chemistry) .
  • Data Annotation : Annotate figures with explicit confidence intervals or uncertainty margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.